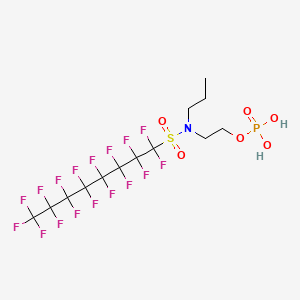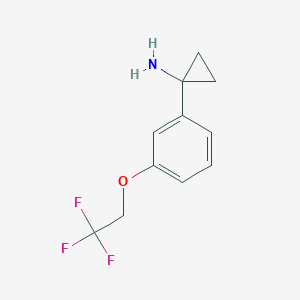![molecular formula C14H11FN2 B12070093 6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)
6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[3,2-b]pyridine core substituted with a 4-fluoro-3-methylphenyl group, which imparts distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing boron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of catalysts like palladium or nickel, and reagents such as halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Aplicaciones Científicas De Investigación
6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyridine core and have been studied for their antiproliferative activity.
Imidazo[1,2-a]pyridine analogues: Known for their applications in medicinal chemistry, particularly as antituberculosis agents.
Uniqueness
6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H11FN2 |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
6-(4-fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C14H11FN2/c1-9-6-10(2-3-12(9)15)11-7-14-13(17-8-11)4-5-16-14/h2-8,16H,1H3 |
Clave InChI |
RIDMXOXEHYOFFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC3=C(C=CN3)N=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)




